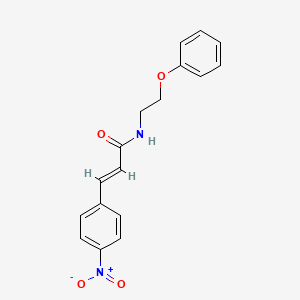![molecular formula C25H21N3O3 B11506782 3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11506782.png)
3'-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinazoline precursors. Key steps may involve:
Cyclization reactions: to form the spiro linkage.
Alkylation: to introduce the prop-2-en-1-yl group.
Methoxylation: to add the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often rely on optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the quinazoline moiety, leading to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and similar structural features.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit similar chemical properties.
Uniqueness
The uniqueness of “3’-(2-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE” lies in its specific combination of functional groups and the spiro linkage, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1'-prop-2-enylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H21N3O3/c1-3-16-27-20-13-7-5-11-18(20)25(24(27)30)26-19-12-6-4-10-17(19)23(29)28(25)21-14-8-9-15-22(21)31-2/h3-15,26H,1,16H2,2H3 |
InChI Key |
ICNRHSXEHSIYCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11506704.png)
![N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11506708.png)
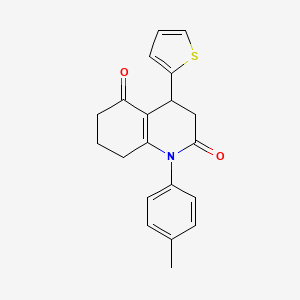
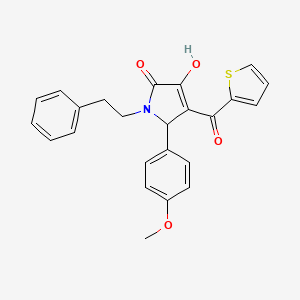
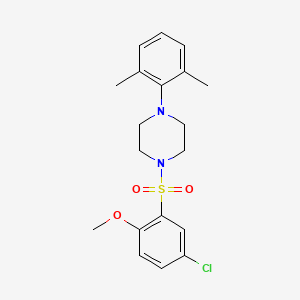
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11506739.png)
![methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506743.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11506753.png)
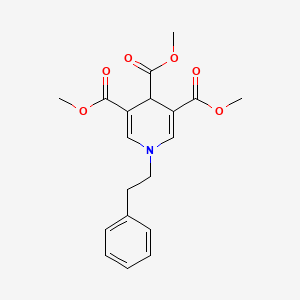
![6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11506773.png)
![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)
